molecular formula C13H15NO B14549516 N-methyl-N-phenylhexa-2,4-dienamide CAS No. 61859-43-6

N-methyl-N-phenylhexa-2,4-dienamide

Cat. No.: B14549516
CAS No.: 61859-43-6
M. Wt: 201.26 g/mol
InChI Key: GKONHAANAMPQJK-UHFFFAOYSA-N
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Description

N-methyl-N-phenylhexa-2,4-dienamide is an organic compound with the molecular formula C13H15NO It is characterized by the presence of a hexadienamide structure, which includes a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenylhexa-2,4-dienamide can be synthesized through various synthetic routes. One common method involves the olefination of N-formyl imides using conjugated ylides . This one-step synthesis approach is flexible and allows for the preparation of various dienamide compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and industrial-scale chemical production would apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylhexa-2,4-dienamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-phenylhexa-2,4-dienamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylhex-2-enamide: Similar structure but with a different degree of unsaturation.

    N-methyl-N-phenylhexanamide: Lacks the conjugated diene system.

    N-methyl-N-phenylbut-2-enamide: Shorter carbon chain with a similar functional group.

Uniqueness

N-methyl-N-phenylhexa-2,4-dienamide is unique due to its conjugated diene system, which imparts specific chemical reactivity and potential applications that are distinct from its analogs. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

CAS No.

61859-43-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-N-phenylhexa-2,4-dienamide

InChI

InChI=1S/C13H15NO/c1-3-4-6-11-13(15)14(2)12-9-7-5-8-10-12/h3-11H,1-2H3

InChI Key

GKONHAANAMPQJK-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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